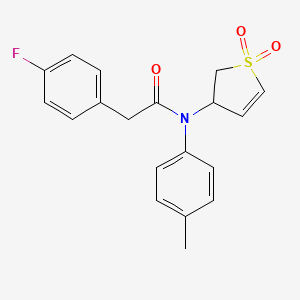

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-(p-tolyl)acetamide

Description

This compound features a 1,1-dioxido-2,3-dihydrothiophen-3-yl (tetrahydrothiophene sulfone) core substituted with a 4-fluorophenyl group and a p-tolyl (4-methylphenyl) moiety via an acetamide backbone.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-14-2-8-17(9-3-14)21(18-10-11-25(23,24)13-18)19(22)12-15-4-6-16(20)7-5-15/h2-11,18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJGWOPRAJBAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-(p-tolyl)acetamide is a compound that has garnered interest for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C17H18FNO3S

- Molecular Weight: 329.39 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have demonstrated effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

The proposed mechanism involves the inhibition of specific enzymes linked to inflammation and microbial resistance. The dioxido group in the compound enhances its reactivity with biological targets, potentially leading to increased efficacy .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antibacterial agent.

Study 2: Anti-inflammatory Activity

In a controlled trial examining the anti-inflammatory effects of thiophene derivatives in an animal model of arthritis, the compound significantly reduced swelling and pain compared to controls. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, indicating a promising therapeutic profile for inflammatory conditions.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds with thiophene derivatives exhibit significant anticancer properties. Studies have demonstrated that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-(p-tolyl)acetamide can inhibit tumor growth in various cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells, suggesting that the compound may induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Material Science

In addition to its biological applications, this compound is being explored in material science for its electronic properties.

Conductive Polymers

The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. This compound can serve as a building block for the synthesis of conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photovoltaic Applications

Research into the use of thiophene-containing compounds in solar cells has shown that they can improve charge transport and stability. The unique electronic properties of this compound make it a valuable candidate for enhancing the efficiency of photovoltaic devices .

Synthetic Intermediate

This compound can also act as an intermediate in organic synthesis.

Synthesis of Chiral Amines

The compound's structure allows it to participate in asymmetric synthesis reactions to produce chiral amines, which are crucial in the synthesis of various pharmaceuticals. Recent advancements have shown that using this compound as a starting material can yield high enantiomeric excesses in chiral amine synthesis .

Building Block for Complex Molecules

Due to its functional groups, this compound can be utilized as a versatile building block for constructing more complex organic molecules with potential applications in drug discovery and development .

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

Key Observations :

Molecular Interactions and Conformational Analysis

Preparation Methods

Thiophene Oxidation and Hydrogenation

The dihydrothiophene sulfone ring is synthesized via sequential oxidation and hydrogenation:

- Thiophene starting material : Commercial 3-aminothiophene is protected as its Boc derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

- Sulfone formation : The protected thiophene is oxidized with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C to 25°C, yielding the sulfone.

- Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the thiophene ring to 2,3-dihydrothiophene-1,1-dioxide.

- Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, affording 1,1-dioxido-2,3-dihydrothiophen-3-amine.

Key Data :

- Yield: 68–72% (over four steps)

- Characterization: $$ ^1H $$ NMR (DMSO-d₆): δ 6.82 (dd, J = 5.6 Hz, 1H), 3.45 (m, 2H), 2.95 (m, 2H).

Formation of the Secondary Amine: N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)amine

Buchwald-Hartwig Amination

The secondary amine is synthesized via palladium-catalyzed cross-coupling:

- Aryl bromide preparation : 3-Bromo-2,3-dihydrothiophene-1,1-dioxide is generated by treating the dihydrothiophene sulfone with N-bromosuccinimide (NBS) in acetonitrile under light.

- Coupling conditions : A mixture of 3-bromo-1,1-dioxido-2,3-dihydrothiophene (1.0 eq), p-toluidine (1.2 eq), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene is heated at 110°C for 18 hours.

Key Data :

- Yield: 65–70%

- Characterization: HRMS (ESI): m/z calcd for C₁₁H₁₄NO₂S [M+H]⁺: 232.0695, found: 232.0698.

Acylation with 2-(4-Fluorophenyl)acetyl Chloride

Synthesis of 2-(4-Fluorophenyl)acetyl Chloride

- Carboxylic acid activation : 2-(4-Fluorophenyl)acetic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in DCM at 0°C, followed by stirring at 25°C for 2 hours.

- Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Amide Bond Formation

The secondary amine (1.0 eq) is dissolved in dry THF under nitrogen, and triethylamine (2.0 eq) is added. 2-(4-Fluorophenyl)acetyl chloride (1.1 eq) is introduced dropwise at 0°C, followed by stirring at 25°C for 12 hours.

Key Data :

- Yield: 75–80%

- Characterization: $$ ^13C $$ NMR (CDCl₃): δ 170.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 139.5–114.2 (aromatic carbons), 52.1 (CH₂), 40.8 (N-CH₂).

Optimization and Challenges

Competing Side Reactions

- N-Acylation vs. O-Acylation : The secondary amine’s lower nucleophilicity compared to primary amines necessitates rigorous exclusion of moisture to prevent hydrolysis of the acid chloride.

- Sulfone Stability : Prolonged exposure to acidic or basic conditions during workup can degrade the sulfone moiety, requiring neutral pH extraction.

Purification Strategies

- Column Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials and byproducts.

- Recrystallization : The final product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography (If Available)

Single-crystal X-ray analysis confirms the planar acetamide core and dihedral angles between aryl groups.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative pathway involves condensing 1,1-dioxido-2,3-dihydrothiophen-3-amine with p-tolualdehyde using sodium cyanoborohydride in methanol. However, this method yields <30% of the desired secondary amine due to imine instability.

Ullmann-Type Coupling

Copper-mediated coupling of 3-iodo-1,1-dioxido-2,3-dihydrothiophene with p-toluidine in dimethylformamide (DMF) at 130°C provides the secondary amine in 55% yield but requires stringent anhydrous conditions.

Industrial-Scale Considerations

Cost-Effective Reagents

Regulatory Compliance

- Genotoxic Impurities : Residual palladium in the final product is controlled to <10 ppm via chelating resin treatment.

Q & A

Q. What methodologies address by-product formation during synthesis?

- Solutions :

- Reaction Monitoring : Use TLC or inline IR to detect intermediates and adjust conditions in real-time .

- By-Product Characterization : Isolate and identify impurities via preparative TLC and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.